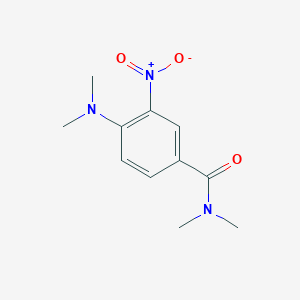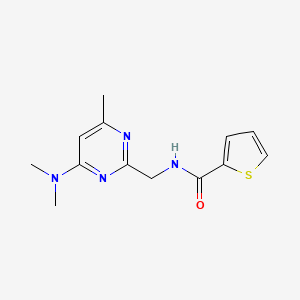
N-((4-(dimethylamino)-6-methylpyrimidin-2-yl)methyl)thiophene-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound "N-((4-(dimethylamino)-6-methylpyrimidin-2-yl)methyl)thiophene-2-carboxamide" is a chemical entity that appears to be related to various research areas, including the synthesis of carboxamide derivatives, photochemistry of nucleotide analogs, and the development of reagents for protein sequence analysis. Although the specific compound is not directly mentioned in the provided papers, the research context suggests a focus on the synthesis and characterization of structurally related compounds, their interactions, and potential applications in biochemistry and materials science.
Synthesis Analysis
The synthesis of related compounds involves multi-step organic reactions. For instance, the synthesis of 4-NN-dimethylaminoazobenzene 4'-isothiocyanate involves the preparation of thiohydantoins of amino acids, which are separated by chromatography . Similarly, the synthesis of N-(3-dimethylaminopropyl)-6-substituted naphtho[2,1-b]thiophenes-4-carboxamides is achieved through oxidative-photo-cyclization followed by amide formation . These methods indicate that the synthesis of the compound would likely involve complex organic transformations, possibly including cyclization reactions and the formation of amide bonds.
Molecular Structure Analysis
The molecular structure of related compounds has been characterized using various analytical techniques. For example, the compound N-((6-methylpyridin-2-yl)carbamothioyl)thiophene-2-carboxamide and its metal complexes have been characterized by elemental analysis, FT-IR, 1H-NMR, and HR-MS methods, and single-crystal X-ray diffraction . These techniques would be essential in determining the molecular structure of "N-((4-(dimethylamino)-6-methylpyrimidin-2-yl)methyl)thiophene-2-carboxamide" as well.
Chemical Reactions Analysis
The chemical reactions involving related compounds show a variety of interactions. For instance, the photochemistry of 4-thiothymine derivatives in the presence of N-9-substituted-adenine derivatives leads to the formation of N-6-formamidopyrimidines, indicating that nucleotide analogs can undergo photoinduced reactions to form new compounds . This suggests that the compound may also participate in photochemical reactions or other types of chemical transformations.
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds have been explored through their reactivity and interaction with other molecules. The antioxidant and antitumor activities of N-((6-methylpyridin-2-yl)carbamothioyl)thiophene-2-carboxamide and its metal complexes have been evaluated, indicating potential biological relevance . The crystal structure of N-p-tolyl-2-acetylamino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide shows intra and intermolecular hydrogen bonds, which could influence the compound's physical properties and solubility . These findings provide insights into the potential properties of "N-((4-(dimethylamino)-6-methylpyrimidin-2-yl)methyl)thiophene-2-carboxamide," such as its solubility, stability, and reactivity.
科学的研究の応用
Synthesis and Crystal Structure Analysis
N-((4-(dimethylamino)-6-methylpyrimidin-2-yl)methyl)thiophene-2-carboxamide and its derivatives are often subjects of synthetic chemistry research. For instance, the synthesis and crystal structure of related compounds have been explored to understand their molecular configurations and properties. Such studies provide foundational knowledge for the development of new materials and drugs. A specific study described the synthesis of a compound by reacting 2-amino-4,6-dimethoxyl pyrimidine with potassium thiocyanate and methyl chloroformate, followed by X-ray diffraction analysis to determine its structure (S. Ji, 2006).
Antimicrobial and Antifungal Activities
Thiophene-2-carboxamide derivatives have shown promise in antimicrobial and antifungal applications. Research has demonstrated that certain derivatives exhibit significant antibacterial and antifungal activities, which could be pivotal in developing new antimicrobial agents. For example, two biologically active thiophene-3-carboxamide derivatives were studied for their antibacterial and antifungal properties, indicating the potential for these compounds in treating infections (Vasu et al., 2003).
Antiproliferative Activity Against Cancer Cell Lines
The antiproliferative activities of thiophene derivatives, including N-((4-(dimethylamino)-6-methylpyrimidin-2-yl)methyl)thiophene-2-carboxamide, have been investigated against various cancer cell lines. A novel series of thiophene derivatives demonstrated more significant activity on breast cancer than colon cancer cell lines, highlighting their potential as anticancer agents. The study identified compounds with remarkable activity against specific cancer cell lines, offering insights into the development of new cancer treatments (M. Ghorab et al., 2013).
Amplification of Antibiotic Effects
Research into the amplification of antibiotic effects against bacterial strains has also involved compounds related to N-((4-(dimethylamino)-6-methylpyrimidin-2-yl)methyl)thiophene-2-carboxamide. Studies have explored how these compounds can enhance the efficacy of existing antibiotics, such as phleomycin, against Escherichia coli. This research avenue could lead to novel approaches in combating antibiotic-resistant bacterial infections (D. J. Brown & W. Cowden, 1982).
Development of Scalable Synthesis Methods
The development of scalable synthesis methods for compounds like N-((4-(dimethylamino)-6-methylpyrimidin-2-yl)methyl)thiophene-2-carboxamide is crucial for their commercial and research applications. A study on the scalable synthesis of a VEGFR inhibitor highlights the importance of optimizing synthesis routes for larger-scale manufacture, which is essential for the pharmaceutical industry and research laboratories (R. Scott et al., 2006).
将来の方向性
The development of new thiophene derivatives with wider therapeutic activity is a topic of interest for medicinal chemists . The results of antimicrobial activity of the prepared compounds revealed that changing the substituents at position-2 of the thiophene ring significantly affects their biological activity .
特性
IUPAC Name |
N-[[4-(dimethylamino)-6-methylpyrimidin-2-yl]methyl]thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N4OS/c1-9-7-12(17(2)3)16-11(15-9)8-14-13(18)10-5-4-6-19-10/h4-7H,8H2,1-3H3,(H,14,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKEVPNXUNOTNBM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)CNC(=O)C2=CC=CS2)N(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-((4-(dimethylamino)-6-methylpyrimidin-2-yl)methyl)thiophene-2-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-(2,5-dimethylbenzyl)-1,7-dimethyloxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2500407.png)

![N-[1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl]-4-methyl-3-nitrobenzamide](/img/structure/B2500411.png)
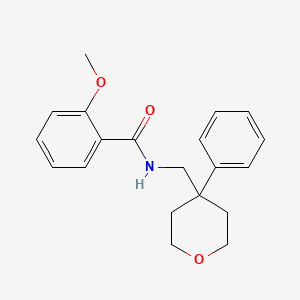

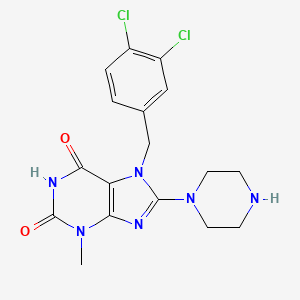
![(4-(3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(2-methoxyphenyl)methanone](/img/structure/B2500415.png)
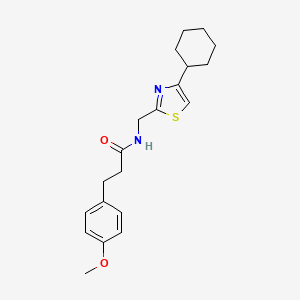
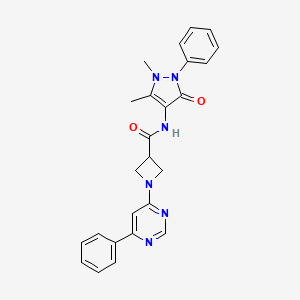
![8-[2-(Azepan-1-yl)ethylsulfanyl]-1,3,9-trimethylpurine-2,6-dione](/img/structure/B2500421.png)
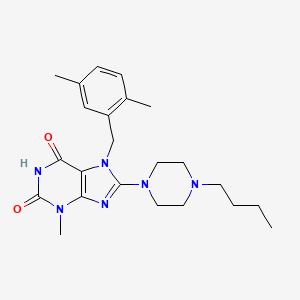
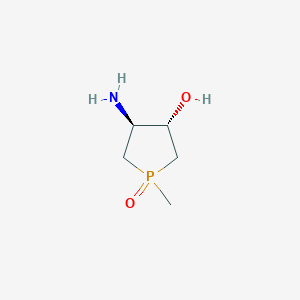
![(E)-3-[4-[(4-bromophenyl)methoxy]-3-ethoxyphenyl]-2-cyano-N-(3,5-dichlorophenyl)prop-2-enamide](/img/structure/B2500424.png)
